molecular formula C13H23NO5 B6220139 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid CAS No. 2770360-11-5

4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid

Cat. No.: B6220139
CAS No.: 2770360-11-5
M. Wt: 273.3
InChI Key:
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Description

4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid is an organic compound that belongs to the class of oxazepanes It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature, to ensure the stability of the Boc group.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid is unique due to its oxazepane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specialized synthetic applications and research studies.

Properties

CAS No.

2770360-11-5

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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